molecular formula C8H11NO2S B2565284 2-Methyl-5-(methylsulfonyl)aniline CAS No. 1671-48-3

2-Methyl-5-(methylsulfonyl)aniline

Cat. No. B2565284
CAS RN: 1671-48-3
M. Wt: 185.24
InChI Key: CVZREHYXQNAPKJ-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A cooled (0° C.) solution of 2-methyl-5-(methylsulfonyl)aniline (Intermediate 16; 556 mg; 3.00 mmol) in aqueous hydrogen chloride (5 M, 10 mL; 50 mmol) was treated with sodium nitrite (248 mg; 3.60 mmol) and the resulting mixture was stirred at 0° C. for 30 minutes, before being treated with a solution of potassium iodide (4.98 g; 30 mmol) in water (8 mL). The resulting mixture was stirred at RT for 1 hour, the EtOAc was added and the phases separated. The organic layer was washed twice with an aqueous, saturated sodium thiosulfate solution, then with brine, dried over MgSO4 and concentrated to afford a residue which was purified by column chromatography, eluting with cyclohexane containing increasing amounts of EtOAc to afford the title compound (649 mg, 73%) as a colorless liquid.
Quantity
556 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step Two
Quantity
4.98 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([S:9]([CH3:12])(=[O:11])=[O:10])=[CH:5][C:3]=1N.Cl.N([O-])=O.[Na+].[I-:18].[K+]>O.CCOC(C)=O>[I:18][C:3]1[CH:5]=[C:6]([S:9]([CH3:12])(=[O:11])=[O:10])[CH:7]=[CH:8][C:2]=1[CH3:1] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
556 mg
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)S(=O)(=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
248 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
4.98 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at RT for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic layer was washed twice with an aqueous, saturated sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C=CC(=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 649 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.